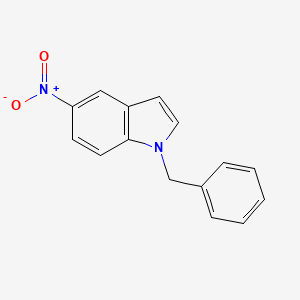

1-Benzyl-5-nitro-1H-indole

Vue d'ensemble

Description

1-Benzyl-5-nitro-1H-indole is a chemical compound with the linear formula C15H12N2O2 . It is a complex organic compound that belongs to the class of indoles .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to the 1-position of an indole ring, which also has a nitro group at the 5-position .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, indole derivatives are known to participate in a variety of reactions. These include reactions with electrophiles, nucleophiles, and radicals, among others .Physical and Chemical Properties Analysis

This compound has a molecular weight of 252.27 and a linear formula of C15H12N2O2 . Additional physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved resources .Applications De Recherche Scientifique

Synthetic Methodologies and Industrial Preparation

- Synthesis Techniques : The compound 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, closely related to 1-Benzyl-5-nitro-1H-indole, was synthesized using a procedure involving benzylation, reduction, bromination, and the Bischler-Möhlau synthesis. This method is suitable for industrial preparation due to its low cost, mild conditions, fewer side reactions, and high yield (L. Zuo, 2014).

Biological Evaluation and Drug Development

- Anti-Hypertension Activities : 5-Nitro benzimidazole with 1,4-disubsituted or 1,5-disubsituted indole derivatives, including this compound analogs, have been synthesized and evaluated for their potential as angiotensin II receptor antagonists. These compounds showed significant anti-hypertensive effects in various models, with some derivatives performing better than established drugs like Losartan (Weibo Zhu et al., 2014).

Interaction with Biological Molecules

- Interaction with Bovine Hemoglobin : A study on the interaction between 5-nitro-1H-indole-2-acid (NIA), a compound structurally related to this compound, and bovine hemoglobin (BHb) utilized molecular docking technology. The study revealed significant interactions, including hydrogen bonding and interactions with hydrophobic amino acid residues, which resulted in fluorescence quenching of BHb. This research highlights the potential interaction mechanisms of indole derivatives with biological molecules (S. Jian, 2009).

Chemical Reactivity and Transformation

Nitration and Nitrosation Reactions : The reactivity of indoles, including those structurally similar to this compound, with nitrogen dioxide and nitrous acid in aprotic solvents was studied. The reactions led to various indole derivatives, highlighting the versatility of indoles in chemical transformations (P. Astolfi et al., 2006).

Laser Flash Photolysis : A study on indole derivatives, including 3-nitro-7a,15-methanonaphtho[1',2':6,7][1,3]oxazepino[3,2-a]indole, revealed their behavior under laser flash photolysis. This research is significant for understanding the photochemical properties of indole derivatives, which can have applications in material science and photochemistry (Greta Ragaitė et al., 2014).

Safety and Hazards

While specific safety and hazard information for 1-Benzyl-5-nitro-1H-indole is not available, compounds of similar structure can pose risks. For instance, 5-Nitro-1H-indole is considered hazardous and can cause serious eye irritation and genetic defects . It’s important to handle such compounds with appropriate safety measures .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include 1-benzyl-5-nitro-1h-indole, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound would have diverse molecular and cellular effects.

Analyse Biochimique

Cellular Effects

Indole derivatives have been reported to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

1-benzyl-5-nitroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-17(19)14-6-7-15-13(10-14)8-9-16(15)11-12-4-2-1-3-5-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONPVIGEVNTHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431871 | |

| Record name | 1-Benzyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65795-95-1 | |

| Record name | 1-Benzyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

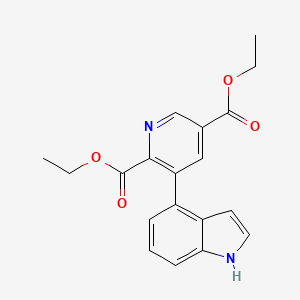

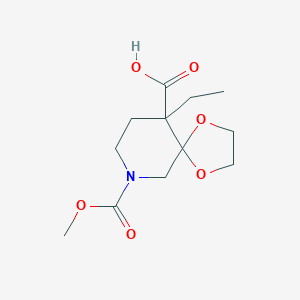

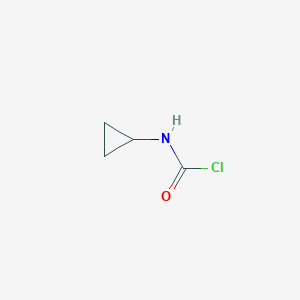

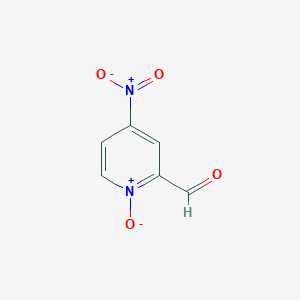

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-[1]Benzopyrano[3,4-b]pyridin-5-one](/img/structure/B3055529.png)

![[1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B3055531.png)